Pentose

Description

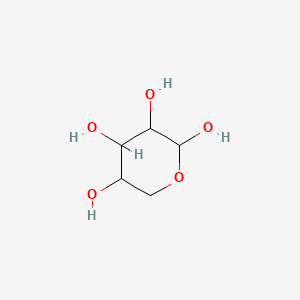

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of this compound Oximes

The reaction of pentoses (arabinose, ribose, xylose) with hydroxylamine in anhydrous ethanol yields corresponding oximes, as demonstrated by Iio et al.. Key steps include:

-

Free Hydroxylamine Solution Preparation : Hydroxylamine hydrochloride (2.8 g, 40 mmol) is neutralized with sodium ethoxide in ethanol, followed by filtration to remove sodium chloride.

-

This compound Dissolution : this compound (3 g, 20 mmol) is refluxed in ethanol with benzene to eliminate trace water via azeotropic distillation.

-

Oxime Formation : Hydroxylamine solution is added dropwise to the this compound mixture under continuous distillation to remove reaction water. Post-reaction, the mixture is concentrated using a rotary evaporator. Arabinose and ribose oximes crystallize readily, whereas xylose oxime requires chilling at -30°C and cold centrifugation for isolation.

Analytical Data :

| Oxime | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Melting Point (°C) |

|---|---|---|---|---|

| Arabinose | 36.53 | 6.75 | 8.49 | 142 |

| Ribose | 36.15 | 6.67 | 8.43 | 142 |

| Xylose | 36.16 | 6.94 | 7.93 | Syrupy residue |

Crystallization challenges for xylose oxime are attributed to its high solubility, necessitating specialized isolation techniques.

Enzymatic and Metabolic Pathway Engineering

Quantifying this compound Phosphate Pathway Intermediates

A validated LC-MS/MS method enables precise quantification of this compound phosphates (e.g., ribose 5-phosphate, xylulose 5-phosphate) in biological samples. Key parameters include:

-

Chromatography : Ion-pair loaded C18 column with gradient elution (12.5–50% acetonitrile) over 13 minutes.

-

Mass Spectrometry : Negative-mode electron ion spray with multiple reaction monitoring (MRM) for transitions such as m/z -229 → -97 (ribose 5-phosphate).

Reference Ranges :

| Sample Type | Ribose 5-Phosphate (μmol/L) | Sedoheptulose 7-Phosphate (μmol/L) |

|---|---|---|

| Bloodspots | 0.49–3.33 | 5.19–5.43 |

| Fibroblasts | 0.31–1.14 | 7.43–26.46 |

| Lymphoblasts | 0.61–2.09 | 16.03 |

Transaldolase-deficient cells exhibit elevated sedoheptulose 7-phosphate, confirming enzymatic bottlenecks in this compound metabolism.

Enzyme Activity Assays

Homogenates of fibroblasts and lymphoblasts incubated with ribose 5-phosphate or 6-phosphogluconate reveal enzyme kinetics:

-

Transketolase converts ribose 5-phosphate and xylulose 5-phosphate into sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.

-

Ribose-5-Phosphate Isomerase (RPI) activity is measured via 6-phosphogluconate conversion to ribulose 5-phosphate, with LC-MS/MS tracking intermediate accumulation.

Chemoenzymatic Synthesis of this compound-Derived Polymers

Catalytic Retro-Aldol Reactions

Sn-Beta zeolite catalysts convert xylose into methyl lactate and methyl vinyl glycolate with 68% total yield under optimized conditions (160°C, 2 hours). Competing pathways yield furanics (13%) and 2,5-dihydroxy-3-pentenoic acid methyl ester (DPM, 11%).

Catalyst Performance :

| Catalyst | Xylose Conversion (%) | DPM Yield (%) |

|---|---|---|

| Sn-Beta (HT) | 68 | 11 |

| Sn-MFI | 55 | 8 |

| Zr-Beta | 33 | 3 |

HT-denotes hydrothermal synthesis, demonstrating superior activity for Sn-Beta.

Polyester Synthesis from this compound Derivatives

Ethyl 6-hydroxyhexanoate (E6-HH) and DPM are copolymerized using Candida antarctica lipase B, yielding polyesters with Mₙ = 5,421 g/mol and Mₚ = 6,878 g/mol. Reaction conditions (80°C, 18 hours) favor ester bond formation, confirmed by Fourier-transform infrared spectroscopy (FT-IR) peaks at 1,720 cm⁻¹ (C=O stretch).

Analytical Challenges and Advancements

Crystallization and Stability Issues

Xylose oxime’s syrupy consistency complicates isolation, requiring sub-zero temperatures and rapid filtration to prevent degradation. By contrast, arabinose and ribose oximes stabilize via hydrogen-bonded crystalline lattices, evidenced by sharp melting points.

LC-MS/MS Method Validation

Intra- and interassay coefficients of variation (<10%) and recoveries (85–115%) ensure reliability for this compound phosphate quantification. Calibration curves (0.625–100 μmol/L) exhibit linearity (R² > 0.99) across intermediates.

Industrial and Biomedical Applications

Chemical Reactions Analysis

Types of Reactions: Pentoses undergo various chemical reactions, including:

Oxidation: Pentoses can be oxidized to form aldonic acids. For example, ribose can be oxidized to ribonic acid.

Reduction: Pentoses can be reduced to form sugar alcohols, such as xylitol from xylose.

Dehydration: Pentoses can be dehydrated to form furfural, an important industrial chemical.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as nitric acid or bromine water.

Reduction: Often uses reducing agents like sodium borohydride or catalytic hydrogenation.

Dehydration: Usually performed under acidic conditions, often with sulfuric acid as the catalyst.

Major Products:

Oxidation: Aldonic acids (e.g., ribonic acid).

Reduction: Sugar alcohols (e.g., xylitol).

Dehydration: Furfural.

Scientific Research Applications

Biochemical Significance of Pentoses

Pentose Phosphate Pathway (PPP)

The this compound phosphate pathway is a critical metabolic route that generates NADPH and ribose-5-phosphate. NADPH is essential for biosynthetic reactions and maintaining redox balance, while ribose-5-phosphate serves as a precursor for nucleotide synthesis. The PPP is particularly important in rapidly dividing cells and has implications in various diseases, including cancer and neurodegenerative disorders .

Ribose and Deoxyribose

Ribose is a fundamental component of ribonucleic acid (RNA), while deoxyribose is found in deoxyribonucleic acid (DNA). These sugars are vital for genetic information storage and transfer, making them indispensable for cellular function and replication .

Industrial Applications

Biorefineries

Pentoses are increasingly recognized for their potential in biorefineries, where they can be derived from lignocellulosic biomass. The European FP7 project BIOCORE has explored methods to extract and convert this compound sugars into valuable products such as xylitol and furfural. These compounds have significant market value due to their applications in food, pharmaceuticals, and industrial processes .

| Compound | Source | Applications |

|---|---|---|

| Xylitol | Derived from D-xylose | Sweetener, dental care products |

| Furfural | Produced from this compound-rich hydrolysates | Solvent, resin production |

Xylitol Production

Xylitol, a five-carbon sugar alcohol derived from D-xylose, is widely used as a sweetener in the food industry due to its lower caloric content compared to sucrose. It also possesses dental health benefits by reducing the risk of cavities .

Furfural Utilization

Furfural is an important chemical intermediate used to manufacture resins and solvents. The production of furfural from agricultural raw materials is being optimized through advanced biorefining techniques that utilize this compound-rich hydrolysates .

Medical and Therapeutic Applications

Role in Immune Function

Recent research has highlighted the importance of the this compound cycle in immune responses, particularly in neutrophils. The this compound cycle enhances the oxidative burst mechanism that neutrophils use to kill pathogens. Disruption of this cycle impairs the immune response, indicating its potential as a target for therapeutic interventions against infections .

Clinical Nutrition

Pentoses are also relevant in clinical nutrition, particularly concerning the metabolism of micronutrients. Understanding how pentoses interact with various biochemical pathways can inform nutritional guidelines and therapeutic strategies for managing deficiencies or metabolic disorders .

Case Study: Xylitol in Dental Health

A controlled study demonstrated that patients using xylitol-containing chewing gum showed a significant reduction in dental caries compared to those using traditional sugar-based gum. This highlights xylitol's role not only as a sweetener but also as a functional ingredient promoting oral health.

Case Study: this compound Cycle in Neutrophils

Research involving neutrophil-like cell lines showed that inhibiting key enzymes in the this compound cycle led to decreased oxidative burst activity and impaired pathogen-killing capabilities. This underscores the this compound cycle's critical role in innate immunity and suggests potential therapeutic avenues for enhancing immune function during infections .

Mechanism of Action

The mechanism of action of pentoses varies depending on their application. In biological systems, pentoses like ribose are involved in the pentose phosphate pathway, which generates reducing equivalents in the form of NADPH and ribose-5-phosphate for nucleotide synthesis . Ribose-5-phosphate is crucial for the synthesis of nucleotides and nucleic acids, while NADPH is essential for reductive biosynthesis reactions within cells .

Comparison with Similar Compounds

Structural Comparison with Hexoses and Other Monosaccharides

Table 1: Structural Features of Pentoses vs. Hexoses

| Feature | Pentose (C₅H₁₀O₅) | Hexose (C₆H₁₂O₆) |

|---|---|---|

| Carbon Atoms | 5 | 6 |

| Common Examples | D-xylose, L-arabinose, ribose | D-glucose, D-galactose, D-fructose |

| Biological Roles | Nucleic acids, hemicellulose | Energy storage (starch, glycogen), cellulose |

| Ring Forms | Furanose (5-membered) | Pyranose (6-membered) |

| Stereoisomer Complexity | Fewer chiral centers | More chiral centers |

Key Differences :

- Carbon Skeleton : Pentoses have one fewer carbon than hexoses, influencing their metabolic pathways and product yields .

- Evolutionary Preference : Pentoses (e.g., ribose) were selected over hexoses for nucleic acids due to superior conformational stability and functional compatibility with phosphate backbones .

Metabolic Pathways and Efficiency

Table 2: Metabolic Pathways and Efficiency

Metabolic Challenges :

- Co-Utilization : Hexoses (e.g., glucose) are preferentially metabolized over pentoses due to carbon catabolite repression, reducing this compound conversion efficiency .

- Yield Limitations: Clostridium beijerinckii produces 0.34 g/g solvents from pentoses (xylose/arabinose) vs. 0.41 g/g from glucose .

Industrial and Biotechnological Utilization

Table 3: Pretreatment and Fermentation Data

Key Advances :

Biological Activity

Pentose, a five-carbon sugar, plays a crucial role in various biological processes, particularly through its involvement in the this compound phosphate pathway (PPP). This article explores the biological activity of this compound, focusing on its metabolic functions, implications in health and disease, and recent research findings.

Overview of the this compound Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that serves several key functions:

- Nucleotide Synthesis : Provides ribose-5-phosphate for nucleotide and nucleic acid synthesis.

- Redox Balance : Generates NADPH, essential for anabolic reactions and maintaining cellular redox balance.

- Carbon Homeostasis : Helps in the interconversion of sugars, contributing to carbon metabolism.

The pathway consists of two phases: the oxidative phase, which generates NADPH and ribulose-5-phosphate, and the non-oxidative phase, which produces ribose-5-phosphate and other sugars from glycolytic intermediates .

1. Role in Nucleotide Synthesis

This compound is integral to the synthesis of nucleotides. Ribose-5-phosphate derived from the PPP is a precursor for ATP, RNA, and DNA. This process is particularly important during rapid cell division and growth, such as in cancer cells where the PPP is often upregulated to meet increased biosynthetic demands .

2. Antioxidant Function

NADPH produced via the PPP plays a critical role in combating oxidative stress by providing reducing power for antioxidant systems. This function is vital in tissues with high metabolic activity or under stress conditions, such as during inflammation or infection .

3. Metabolic Disorders

Dysregulation of the PPP can lead to various metabolic disorders. For example, deficiencies in enzymes like glucose-6-phosphate dehydrogenase can result in hemolytic anemia due to impaired NADPH production . The pathway's involvement in diseases such as cancer and neurodegeneration highlights its importance in maintaining cellular health.

Research Findings

Recent studies have shed light on the intricate roles of this compound and its metabolic pathways:

- Case Study on Soybean Nodules : Research indicated that the PPP is highly active in nitrogen-fixing root nodules of soybean. The high activity of enzymes associated with this pathway supports significant energy transfer necessary for nitrogen fixation .

- Gut Microbiota Interaction : A study demonstrated that gut bacteria utilize this compound metabolism differently than human cells. For instance, certain bacteria metabolize C5 sugars through alternative pathways rather than the traditional PPP, indicating diverse evolutionary adaptations .

Data Tables

| Function | Description | Implications |

|---|---|---|

| Nucleotide Synthesis | Supplies ribose-5-phosphate for nucleic acids | Essential for cell proliferation |

| Antioxidant Defense | Produces NADPH for reducing oxidative stress | Protects against cellular damage |

| Metabolic Regulation | Intermediates influence various metabolic pathways | Links to diseases like cancer and diabetes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.